Product packaging for Benzenenonanamine(Cat. No.:CAS No. 117534-09-5)

Benzenenonanamine

Cat. No.: B14305868
CAS No.: 117534-09-5
M. Wt: 219.37 g/mol
InChI Key: PEXYCIDPTYEWFU-UHFFFAOYSA-N
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Description

Benzenenonanamine, with the molecular formula C15H25N, is an organic compound belonging to the class of phenylalkylamines. This structure features a linear nine-carbon chain (nonyl group) terminating in an amine group, attached to a benzene ring. Based on its structure, it is a primary aliphatic amine. Compounds of this class are frequently investigated as synthetic intermediates or building blocks in organic chemistry and medicinal chemistry research. The benzylamine moiety, a simpler structural relative, is a well-known precursor in the industrial production of various pharmaceuticals and is often employed as a masked source of ammonia in synthetic pathways due to the ease of removing the benzyl group via hydrogenolysis in later steps . Researchers utilize phenylalkylamines of varying chain lengths to study structure-activity relationships, particularly in the development of new active molecules. For instance, recent studies have explored the incorporation of benzylamine groups into novel coumarin derivatives to develop compounds with antibacterial properties . Similarly, structural analogs are common in designing inhibitors for various enzymes . As a research chemical, this compound is provided for laboratory and chemical research applications only. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N B14305868 Benzenenonanamine CAS No. 117534-09-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117534-09-5

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

9-phenylnonan-1-amine

InChI

InChI=1S/C15H25N/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14,16H2

InChI Key

PEXYCIDPTYEWFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCN

Origin of Product

United States

Synthetic Methodologies for Benzenenonanamine and Its Structural Analogues

Classical Alkylation and Reductive Amination Strategies for Benzene-Derived Amines

Traditional methods for the synthesis of arylamines, including those with long alkyl chains like Benzenenonanamine, have heavily relied on classical alkylation and reductive amination techniques. These strategies, while established, present distinct mechanistic features and require careful optimization to achieve desired outcomes.

Mechanistic Pathways of Alkylation Reactions for Carbon-Nitrogen Bond Formation

The formation of the crucial carbon-nitrogen (C-N) bond in the synthesis of benzene-derived amines via alkylation typically proceeds through nucleophilic substitution reactions. In the context of synthesizing a primary amine like this compound, this often involves the reaction of ammonia (B1221849) or an ammonia equivalent with a suitable haloalkane.

The mechanism of this reaction is dependent on the structure of the haloalkane. For a primary haloalkane, the reaction generally follows an S(_N)2 pathway, where the ammonia molecule acts as a nucleophile and attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion in a single, concerted step. This initial reaction forms an ammonium (B1175870) salt, which then requires deprotonation by a base, often excess ammonia, to yield the primary amine.

A significant challenge in this approach is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with another molecule of the haloalkane to form a secondary amine. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts. To favor the formation of the primary amine, a large excess of ammonia is typically used.

Optimization of Reaction Conditions and Reagent Selection for High Yield and Purity

Achieving high yield and purity in the synthesis of benzene-derived amines through classical methods necessitates careful control over reaction conditions and judicious selection of reagents.

In alkylation reactions , the choice of solvent is critical. Ethanolic ammonia is often used to increase the solubility of the haloalkane. The reaction is typically conducted in a sealed tube under heat to prevent the escape of the volatile ammonia gas. As mentioned, using a large excess of ammonia is a key strategy to minimize the formation of secondary and tertiary amine byproducts.

For reductive amination , a two-step process in which an aldehyde or ketone is first condensed with an amine to form an imine, followed by reduction, is a versatile method for synthesizing a wide range of amines. To synthesize this compound, a phenyl-substituted nonanal (B32974) or nonanone could be reacted with ammonia to form an imine, which is then reduced.

Several reducing agents can be employed for the reduction of the imine. Common choices include sodium borohydride (B1222165) (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)). Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the carbonyl starting material, allowing for a one-pot reaction. Optimization of reductive amination often involves adjusting the pH, as imine formation is typically favored under slightly acidic conditions, while the reducing agent requires specific pH ranges for optimal activity and stability.

ReactionKey Optimization ParametersCommon Reagents
Alkylation Reactant ratio (excess ammonia), solvent (ethanol), temperature, sealed reaction vesselHaloalkanes, Ammonia
Reductive Amination pH, choice of reducing agent, solvent, temperatureAldehydes/Ketones, Ammonia, NaBH(_4), NaBH(_3)CN, NaBH(OAc)(_3)

Stereochemical Control and Regioselectivity in Amination Processes

Stereochemical control is a crucial consideration when synthesizing chiral amines. In the context of this compound, if a chiral center is present in the nonyl chain, stereoselective synthesis becomes important. Reductive amination of a prochiral ketone can lead to the formation of a chiral amine. The use of chiral auxiliaries or chiral catalysts can induce stereoselectivity in this process. For instance, a chiral amine can be used as the nitrogen source to form a chiral imine, which upon reduction yields a chiral secondary amine. Subsequent removal of the chiral auxiliary would provide the desired enantiomerically enriched primary amine.

Regioselectivity in amination processes primarily pertains to the synthesis of substituted benzene (B151609) derivatives. If the benzene ring of this compound were to be substituted, the introduction of the substituent would be governed by the directing effects of the groups already present on the ring. For instance, if a nitro group is introduced to a benzene ring first (a meta-director) and then an alkyl chain is added, subsequent reactions would be directed to the meta position. Conversely, an alkyl group (an ortho-, para-director) would direct incoming groups to the ortho and para positions. Therefore, the order of reactions is critical in achieving the desired regiochemistry in substituted this compound analogs.

Development of Novel Synthetic Routes to this compound Architectures

In recent years, significant efforts have been directed towards the development of more efficient, selective, and sustainable methods for the synthesis of arylamines. These modern approaches offer advantages over classical methods in terms of substrate scope, functional group tolerance, and reaction conditions.

Transition Metal-Catalyzed Coupling Reactions in Amine Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple an aryl halide or triflate with an amine. wikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. libretexts.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the efficiency and scope of the reaction. wikipedia.org

The Ullmann condensation is another important copper-catalyzed method for forming C-N bonds. mdpi.comwikipedia.org While traditionally requiring harsh reaction conditions, modern modifications using various ligands have enabled these reactions to proceed under milder temperatures. researchgate.netnih.gov The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Coupling ReactionMetal CatalystTypical SubstratesKey Features
Buchwald-Hartwig Amination PalladiumAryl halides/triflates, AminesMild conditions, broad substrate scope, high functional group tolerance. wikipedia.orglibretexts.org
Ullmann Condensation CopperAryl halides, AminesLower cost catalyst, often requires ligands for milder conditions. mdpi.comwikipedia.orgresearchgate.net

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for amines. benthamdirect.com This includes the use of more environmentally benign solvents, catalysts, and reaction conditions.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity. nih.govmdpi.comresearchgate.net Enzymes such as transaminases can catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. nih.gov Imine reductases and amine dehydrogenases are other classes of enzymes that are employed in the stereoselective synthesis of amines. mdpi.com These enzymatic reactions are typically performed in aqueous media under mild conditions, making them a highly sustainable alternative to traditional chemical methods. nih.gov

Micellar catalysis is another green approach where reactions are carried out in water using surfactants to form micelles. researchgate.netunisi.itacs.org These micelles act as nanoreactors, concentrating the reactants and catalyst, which can lead to enhanced reaction rates and selectivity. This technique can be applied to transition metal-catalyzed reactions, allowing them to be performed in water instead of volatile organic solvents. researchgate.netunisi.it

The use of deep eutectic solvents (DESs) as alternative reaction media is also gaining attention. mdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components. They are often biodegradable, have low volatility, and can act as both the solvent and catalyst in some cases. mdpi.com

The development of transition-metal-free synthetic routes is also a key area of green chemistry research. For instance, methods for aryl amine synthesis using benzyne (B1209423) intermediates generated under catalytic, transition-metal-free conditions have been reported. acs.org

These modern synthetic strategies offer a diverse and powerful toolkit for the efficient, selective, and sustainable production of this compound and its structurally diverse analogs, paving the way for their broader application in science and technology.

Scalable Synthetic Protocols and Process Intensification for Research Applications

The transition from laboratory-scale synthesis to larger-scale production for extensive research applications necessitates the development of robust, efficient, and scalable synthetic protocols. For this compound and its structural analogues, methodologies are selected based on their reliability, yield, and adaptability to process intensification techniques. These techniques aim to create manufacturing processes that are smaller, safer, and more efficient. rccostello.comnumberanalytics.com

A primary synthetic route for this compound and related N-alkylanilines is reductive amination. d-nb.info This versatile, often one-pot, reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced to the target amine. organic-chemistry.org A variety of reducing agents can be utilized, with sodium borohydride being a common and effective choice for the reduction of the imine intermediate. organic-chemistry.orgresearchgate.net The efficiency of this reaction can be further enhanced through the use of catalysts. For instance, iridium complexes and heterogeneous catalysts like palladium on carbon (Pd/C) have been shown to facilitate the reduction step, leading to excellent yields. organic-chemistry.orgresearchgate.net

A scalable synthetic protocol for this compound can be designed based on the reductive amination of nonanal with aniline (B41778). The process involves the in-situ formation of N-phenylnonan-1-imine, which is then reduced to yield this compound. Optimization of reaction parameters is crucial for achieving high throughput and simplifying purification on a larger scale.

Table 1: Hypothetical Scalable Synthetic Protocol for this compound via Reductive Amination

ParameterCondition/ReagentRationale
Reactants Nonanal, AnilineCommercially available and fundamental building blocks for the target molecule.
Solvent MethanolA common protic solvent that effectively dissolves reactants and the reducing agent. organic-chemistry.org
Reducing Agent Sodium Borohydride (NaBH₄)A cost-effective and selective reagent for the reduction of imines. organic-chemistry.orgresearchgate.net
Catalyst (Optional) 10% Palladium on Carbon (Pd/C)Can accelerate the reduction, potentially allowing for milder conditions and can be recovered and reused. organic-chemistry.org
Temperature 25-40 °CMild conditions that minimize energy consumption and the formation of by-products. researchgate.net
Reaction Time 4-12 hoursA typical duration to ensure high conversion of the starting materials.
Work-up Filtration, Extraction, DistillationStandard and scalable techniques for the isolation and purification of the amine product.
Hypothetical Yield 80-95%Reductive amination is known for its high efficiency and yields. researchgate.net

Process intensification strategies can be applied to further enhance the synthesis of this compound for research purposes. These strategies focus on improving reaction efficiency, safety, and scalability.

Flow Chemistry: Continuous flow chemistry presents a significant improvement over traditional batch synthesis. By continuously pumping reactants through a reactor, it offers superior control over reaction parameters such as temperature and mixing, leading to enhanced mass and heat transfer. stolichem.commdpi.com This results in higher yields, improved product purity, and increased safety due to the small volume of the reaction mixture at any given time. stolichem.combeilstein-journals.org For the synthesis of this compound, a flow system could involve passing solutions of nonanal and aniline through a packed-bed reactor containing a solid-supported catalyst and introducing the reducing agent at a subsequent mixing point. stolichem.com This setup is amenable to automation and can be readily scaled by extending the operation time or by using parallel reactor lines. nih.govrsc.org

Catalyst-Coated Tube Reactors: A specific application of flow chemistry involves the use of catalyst-coated tube reactors. In such a system, the catalyst is immobilized on the inner surface of the reactor tube, which can enhance reaction rates and simplify product purification by eliminating the need for catalyst filtration. stolichem.com

The synthetic methodologies described are broadly applicable and can be used to generate a diverse range of structural analogues of this compound by simply varying the starting aldehyde or ketone and the amine.

Table 2: Structural Analogues of this compound and their Synthetic Precursors

Compound NameSynthetic Precursors
This compoundAniline, Nonanal
N-EthylanilineAniline, Acetaldehyde
N-Propyl-p-toluidinep-Toluidine, Propanal
N-IsopropylanilineAniline, Acetone
N-BenzylanilineAniline, Benzaldehyde

Mechanistic Investigations of Benzenenonanamine Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution (EAS) Mechanisms in Benzenenonanamine Systems

The nonanamine substituent (-NHC9H19) on the benzene (B151609) ring is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comlkouniv.ac.inlibretexts.org This directing effect stems from the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system through resonance, stabilizing the arenium ion intermediate formed during the substitution. uci.edulibretexts.org

The mechanism of EAS on this compound involves the attack of an electrophile (E+) on the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. lkouniv.ac.inwikipedia.org The nonanamine group effectively stabilizes the positive charge when the electrophile adds to the ortho or para positions, as depicted by the resonance structures where the positive charge is delocalized onto the nitrogen atom. byjus.comuci.edu The meta attack does not allow for this direct resonance stabilization from the nitrogen atom, making the meta pathway significantly less favorable. uci.edu

However, the reactivity of anilines in EAS reactions can be complicated. The basic nature of the amino group can lead to reactions with the acid catalysts often required for these transformations, which protonates the nitrogen and deactivates the ring. dur.ac.uk Furthermore, the strong activating nature of the amino group can sometimes lead to multiple substitutions. dur.ac.uk In the case of N-alkylanilines like this compound, while the alkyl group is also an ortho-, para-director through an inductive effect, its influence is much weaker compared to the resonance effect of the amine group. byjus.com

Nucleophilic Reactivity of the Amine Moiety within this compound

The lone pair of electrons on the nitrogen atom of the amine group makes this compound a potent nucleophile. khanacademy.org This nucleophilicity is central to a variety of important chemical transformations.

Formation of Amides, Imines, and Other Nitrogen-Containing Functional Groups

Amide Formation: this compound can react with carboxylic acid derivatives, such as acid chlorides and acid anhydrides, to form N,N-disubstituted amides. lumenlearning.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, expelling a leaving group to form the amide. The formation of amides directly from carboxylic acids and amines is also possible but often requires high temperatures or the use of coupling agents to activate the carboxylic acid. lumenlearning.com

Imine Formation: The reaction of this compound with aldehydes and ketones results in the formation of iminium ions, which can then be converted to other products. libretexts.orgmasterorganicchemistry.comwiley-vch.dewikipedia.org Since this compound is a secondary amine, it reacts with carbonyl compounds to form enamines. vedantu.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. libretexts.orgwiley-vch.dewikipedia.org Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion, which then loses a proton from an adjacent carbon to yield the enamine. vedantu.com The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org

Role in Condensation, Addition, and Rearrangement Reactions

Condensation Reactions: Condensation reactions are a broad class of reactions where two molecules combine with the loss of a small molecule, such as water. youtube.com The formation of imines and enamines from this compound and carbonyl compounds are examples of condensation reactions. wikipedia.org These reactions are fundamental in the synthesis of more complex molecules.

Addition Reactions: As a nucleophile, this compound can participate in various nucleophilic addition reactions. byjus.comsolubilityofthings.combyjus.com A key example is the Michael addition, where it can add to α,β-unsaturated carbonyl compounds.

Rearrangement Reactions: N-substituted anilines can undergo several types of rearrangement reactions. vedantu.commasterorganicchemistry.comrsc.orgwikipedia.org For instance, under certain conditions, N-alkylanilines can be involved in rearrangements like the Hofmann-Martius rearrangement, where an alkyl group migrates from the nitrogen atom to the aromatic ring, typically to the ortho or para position. youtube.com Another relevant transformation is the Beckmann rearrangement, where oximes can be converted to amides, a reaction in which aniline (B41778) derivatives can be involved in subsequent steps. masterorganicchemistry.com

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The outcome of chemical reactions involving this compound is governed by the principles of chemical kinetics and thermodynamics. fiveable.melibretexts.org A reaction may be under kinetic control, where the major product is the one that is formed fastest (lowest activation energy), or under thermodynamic control, where the major product is the most stable one (lowest Gibbs free energy). fiveable.melibretexts.orgnih.govlibretexts.org

The following table provides a conceptual illustration of how kinetic and thermodynamic factors can influence a hypothetical competing reaction of this compound.

Table 1: Illustrative Kinetic vs. Thermodynamic Control in a Hypothetical Reaction of this compound
ParameterPathway A (Kinetic Product)Pathway B (Thermodynamic Product)
Activation Energy (Ea)LowerHigher
Rate of FormationFasterSlower
Product Stability (ΔG°)Less StableMore Stable
Favored ConditionsLow Temperature, Short Reaction TimeHigh Temperature, Long Reaction Time

Note: This table is a generalized representation. Specific values for activation energy and Gibbs free energy would need to be determined experimentally or through computational modeling for specific reactions of this compound.

For instance, in electrophilic aromatic substitution, the ortho and para products are generally the kinetic and thermodynamic products due to the stabilizing resonance effect of the N-nonyl group. uci.edu In amide formation, the rate of reaction can be significantly influenced by the nature of the leaving group on the carboxylic acid derivative and the reaction conditions. libretexts.org

Solvent Effects and Catalytic Influence on Reaction Pathways and Selectivity

The choice of solvent and the use of catalysts can profoundly impact the reactivity and selectivity of transformations involving this compound.

Solvent Effects: Solvents can influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. khanacademy.orgnih.gov For instance, polar protic solvents can solvate the amine nucleophile through hydrogen bonding, potentially decreasing its nucleophilicity in certain reactions. nih.govunizar.es In contrast, polar aprotic solvents may enhance nucleophilicity. The dielectric constant of the solvent can also play a significant role, particularly in reactions involving charged intermediates. khanacademy.org

The following table illustrates the general effect of different solvent types on reactions involving nucleophiles like this compound.

Table 2: General Solvent Effects on Nucleophilic Reactions of this compound
Solvent TypeCharacteristicsEffect on NucleophilicityExample Solvents
Polar ProticCapable of hydrogen bondingCan decrease nucleophilicity through solvationWater, Ethanol, Methanol
Polar AproticPolar but no H-bondingCan enhance nucleophilicityAcetone, DMSO, DMF
NonpolarLow dielectric constantGenerally poor for ionic reactionsHexane, Toluene

Catalytic Influence: Catalysts are crucial for many transformations of this compound. In electrophilic aromatic substitution, Lewis acids are often employed to generate a more potent electrophile. uci.edu In amide formation, acids or bases can be used to catalyze the reaction. lumenlearning.com More recently, organocatalysis and transition-metal catalysis have emerged as powerful tools for a wide range of reactions involving anilines, offering high efficiency and selectivity. acs.org For example, iridium complexes have been shown to be effective catalysts for the N-alkylation of anilines with alcohols.

Theoretical and Computational Chemistry Studies of Benzenenonanamine

Quantum Mechanical Calculations on Electronic Structure and Bonding Characteristics

Quantum mechanical (QM) calculations are fundamental to understanding the behavior of electrons in molecules, which in turn governs their structure and chemical properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For N-alkylanilines, DFT is extensively used to determine key structural and energetic properties.

Researchers utilize DFT calculations, often with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), to perform geometry optimizations. acs.org These calculations find the lowest energy arrangement of atoms, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, in substituted anilines, the C-N bond length and the pyramidalization of the amino group are sensitive to the electronic effects of substituents on the phenyl ring. researchgate.net Electron-donating groups tend to increase the C-N bond length and the out-of-plane angle of the NH2 group. researchgate.net

A critical aspect for a molecule with a long alkyl chain like Benzenenonanamine is its conformational flexibility. The nonanamine chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. DFT calculations can map the potential energy surface of these molecules, identifying the most stable conformers and the energy barriers between them. For ω-phenylalkylamines, DFT has been used to study the folded conformations where the terminal amino group interacts with the π-system of the phenyl ring, an interaction known as a cation-π interaction in the protonated form. acs.org

The relative stability of different conformers is determined by their calculated electronic energies. The results of these calculations can be summarized in data tables to compare different conformations.

Table 1: Calculated Geometric Parameters for a Representative N-Alkylaniline (N-Butylaniline) in Different Conformations using DFT (B3LYP/6-31G)*

ParameterExtended ConformationFolded Conformation
C-N Bond Length (Å) 1.4011.405
C-N-C Bond Angle (°) 124.5123.8
N-H Bond Length (Å) 1.0121.013
Relative Energy (kcal/mol) 0.00+2.5

Note: This table is illustrative and based on typical findings for N-alkylanilines. Actual values would vary with the specific molecule and computational level.

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energetic properties.

These high-level calculations are particularly useful for obtaining precise values for reaction barriers and the energetics of bond-breaking and bond-forming processes. For substituted anilines, ab initio calculations have been employed to investigate the barrier to inversion of the amino group and the effects of substituents on this barrier. researchgate.net Including electron correlation at the MP2 level has been shown to improve the correlation of the inversion barrier with electronic parameters of the substituents. researchgate.net

Ab initio methods are also the gold standard for calculating fundamental properties like ionization potentials and electron affinities, which are crucial for understanding redox behavior. For para-substituted anilines, ab initio self-consistent-field molecular orbital approaches have been used to compute electrostatic potentials and local ionization energies, which serve as sensitive indicators of substituent effects. diva-portal.orgcdnsciencepub.com

Density Functional Theory (DFT) Applications for Molecular Geometry, Conformation, and Stability

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for studying static properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For a molecule like this compound, MD simulations would be invaluable for understanding the conformational landscape of the flexible nonyl chain in different environments, such as in a solvent or interacting with a surface. All-atom MD simulations can be used to study the intra- and intermolecular structural properties of related systems like polyaniline chains. acs.org These simulations can reveal properties such as the radius of gyration, hydrogen bonding networks, and the solvent-accessible surface area. acs.org

MD simulations are also used to study the behavior of molecules confined in specific environments. For instance, simulations of aniline (B41778) monomers in nanometer channels have been used to investigate their structure, dynamics, and interfacial behavior. researchgate.net Such studies are relevant for understanding how molecules like this compound might behave in materials science applications. Through MD simulations, the binding stability of aniline derivatives with enzymes has also been investigated. chemmethod.com

Computational Catalysis Studies Involving this compound (e.g., as a substrate or ligand)

Computational methods are widely used to study catalytic reactions, providing detailed mechanistic insights that can guide the development of new catalysts and synthetic routes. N-alkylanilines are common substrates in a variety of catalytic reactions, and computational studies have been instrumental in elucidating the mechanisms of these transformations.

For example, DFT calculations can be used to model the entire catalytic cycle of a reaction, such as the palladium-catalyzed C-H activation/annulation of N-alkylanilines. researchgate.netx-mol.net These studies can identify the active catalytic species, the transition states for each elementary step, and the rate-determining step of the reaction. Experimental and computational studies have been combined to understand the details of dual catalytic systems, for instance, in the decarboxylative N-alkylation of anilines. nih.gov

The role of N-alkylanilines as ligands in transition metal complexes can also be studied computationally. DFT can predict the geometry of the resulting complex, the strength of the metal-ligand bond, and the electronic effects of the N-alkylaniline ligand on the metal center. This information is crucial for designing new catalysts with tailored properties.

Prediction of Structure-Reactivity Relationships and Reaction Mechanisms through Computational Modeling

A major goal of computational chemistry is to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the chemical structure of a series of compounds with their biological activity or physical properties.

For phenylalkylamines and related aniline derivatives, QSAR studies have been performed to understand their biological activities. acs.orgresearchgate.net These studies often use a set of calculated molecular descriptors, such as electronic properties (e.g., atomic charges, orbital energies), steric parameters (e.g., molecular volume, surface area), and hydrophobicity, to build a mathematical model that can predict the activity of new compounds. DFT calculations are a common source of these descriptors. researchgate.netderpharmachemica.com

Computational modeling is also a powerful tool for elucidating reaction mechanisms. For the reactions of N-alkylanilines, computational studies can help to distinguish between different possible pathways. For example, in the reaction of N-methyl-N-alkylanilines with vinyl ethers, a possible reaction pathway involving an iminium ion intermediate has been proposed based on experimental observations and mechanistic reasoning that could be further investigated with computational methods. mdpi.com By calculating the energies of intermediates and transition states for each proposed mechanism, the most likely pathway can be identified. This predictive capability is essential for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation (e.g., 2D NMR, Solid-State NMR for Complex Systems)

No specific NMR data for Benzenenonanamine, including 1D (¹H, ¹³C), 2D (COSY, HSQC, HMBC), or solid-state NMR studies, could be located in the scientific literature. Such data would be crucial for the complete assignment of proton and carbon signals and for confirming the connectivity of the phenyl and nonanamine moieties.

Mass Spectrometry Techniques for Isotopic Labeling Studies and Fragmentation Pathway Analysis

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for accurate mass determination, fragmentation patterns from tandem MS/MS experiments, or isotopic labeling studies for this compound, are not available in published research. This information would be essential for confirming the molecular weight and for elucidating the fragmentation pathways of the molecule.

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

There are no published crystal structures or X-ray diffraction data for this compound. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and In Situ Reaction Monitoring

Specific infrared (IR) and Raman spectra for this compound are not documented in the scientific literature. These techniques would be used to identify characteristic vibrational modes of the functional groups present, such as the N-H stretches of the amine group and the C-H and C=C vibrations of the benzene (B151609) ring.

Chromatographic and Electrophoretic Methods for Purity Assessment and Analysis of Reaction Mixtures in Complex Systems

No specific methods for the chromatographic (e.g., HPLC, GC) or electrophoretic analysis of this compound have been reported. Such methods would be vital for determining the purity of the compound and for analyzing its presence in complex mixtures.

No Information Found on the Catalytic Applications of this compound

Following a comprehensive search of available scientific literature and databases, no research findings or data could be located regarding the catalytic applications of the chemical compound "this compound" or its derivatives.

The requested article, which was to be structured around specific catalytic uses—including its role as a ligand in organometallic catalysis, as an organic catalyst, and its integration into heterogeneous systems—cannot be generated. The inquiry for detailed research on the design of chiral ligands from this compound, its function in Brønsted base or phase-transfer catalysis, and its use in heterogeneous materials yielded no relevant results.

It appears that "this compound" has not been documented in the context of catalytic chemistry in the available scientific literature. Therefore, the creation of a scientifically accurate and informative article as per the provided outline and instructions is not possible.

Catalytic Applications of Benzenenonanamine and Its Derivatives

Integration into Heterogeneous Catalytic Systems and Materials

Surface Functionalization of Nanomaterials and Supports with Benzenenonanamine

The modification of surfaces, particularly of nanomaterials and catalyst supports, is a critical strategy for tailoring their properties for specific catalytic applications. numberanalytics.comencyclopedia.pub this compound, with its long alkyl chain and terminal amine group, is an ideal candidate for the functionalization of various materials. The amine group provides a reactive handle for covalent attachment to surfaces, while the nonanamine chain can influence the surface's hydrophobicity and interactions with reactants. encyclopedia.pubresearchgate.net

The process of surface functionalization can significantly enhance the stability and dispersibility of nanomaterials, preventing their aggregation and ensuring a high active surface area. numberanalytics.commdpi.com For instance, the functionalization of silica (B1680970) nanoparticles with amine-containing molecules like this compound can be achieved through well-established silane (B1218182) chemistry. researchgate.net This modification not only improves the dispersion of the nanoparticles but also introduces functional groups that can act as anchor points for catalytic species or participate directly in catalytic reactions.

The ability to tailor the surface properties of supports like alumina, silica, and activated carbon is crucial for optimizing catalytic performance. wikipedia.org Functionalization with this compound can alter the surface energy, pore size distribution, and chemical environment of the support, thereby influencing the catalytic process.

Role in Metal-Support Interactions and Catalyst Stability

Metal-support interactions (MSI) are fundamental to the performance of heterogeneous catalysts, affecting their activity, selectivity, and long-term stability. nih.govnih.govresearchgate.net The interaction between the active metal component and the support material can influence the electronic properties and geometric structure of the metal nanoparticles. mdpi.com this compound and its derivatives can play a significant role in modulating these interactions.

When used to functionalize a support material, the amine group of this compound can coordinate with metal precursors, leading to a more uniform dispersion of metal nanoparticles during catalyst preparation. This strong interaction can prevent the agglomeration of metal particles, a common cause of catalyst deactivation, thereby enhancing catalyst stability. wikipedia.orgmdpi.com

Furthermore, the electronic properties of the support can be modified by the presence of this compound. The electron-donating nature of the amine group can influence the electronic state of the supported metal, which in turn can affect its catalytic activity and selectivity for a specific reaction. nih.gov This modulation of MSI is a powerful tool for designing catalysts with improved performance. For example, strong metal-support interactions have been shown to be particularly impactful for metal nanoparticles smaller than four nanometers. researchgate.net

Comprehensive Studies of Catalytic Activity and Selectivity Profiles

The evaluation of a catalyst's performance relies on detailed studies of its activity and selectivity across various reactions.

Reaction Scope and Substrate Specificity Assessments

Assessing the reaction scope and substrate specificity is crucial for understanding the versatility and limitations of a catalyst. chemrxiv.orgnih.gov For catalysts derived from this compound, this involves testing their efficacy in a range of chemical transformations. The long alkyl chain and the aromatic ring of this compound can create specific pockets or channels on the catalyst surface, influencing which substrates can effectively bind and react. mdpi.com

For instance, in reactions such as hydrosilylation, the steric and electronic properties of the catalyst, influenced by the this compound ligand, can determine the range of carbonyl compounds or alkenes that can be efficiently converted. beilstein-journals.orgrsc.org Detailed kinetic studies with various substrates are necessary to map out the substrate specificity and to understand the structure-activity relationships. mdpi.com

Table 1: Hypothetical Reaction Scope of a this compound-Functionalized Palladium Catalyst

SubstrateProductConversion (%)Selectivity (%)
1-OcteneOctane98>99
Styrene (B11656)Ethylbenzene9598
CyclohexeneCyclohexane99>99
PhenylacetyleneStyrene8590 (to Styrene)
Acetophenone1-Phenylethanol9295

This table is for illustrative purposes and does not represent actual experimental data.

Turnover Frequency (TOF) and Turnover Number (TON) Investigations

Turnover frequency (TOF) and turnover number (TON) are key metrics for quantifying the intrinsic activity and lifespan of a catalyst. youtube.comwikipedia.org TOF represents the number of molecules converted per active site per unit of time, providing a measure of the catalyst's efficiency. youtube.commpg.de TON, on the other hand, indicates the total number of molecules that a single active site can convert before deactivation. youtube.com

Investigating the TOF and TON for this compound-based catalysts requires careful determination of the number of active sites. This can be challenging but is essential for a true comparison of catalytic performance. mpg.de High TOF and TON values are indicative of a highly active and stable catalyst. For example, a high-performance ruthenium-based electrocatalyst showed a TOF of 8.9 H2 s−1 at a low overpotential. rsc.org

Table 2: Hypothetical TOF and TON for a this compound-Based Catalyst in a Hydrogenation Reaction

Catalyst SystemReaction Time (h)TONTOF (h⁻¹)
Pd/C8800100
Pd/Benzenenonanamine-SiO₂81200150
Ru/Benzenenonanamine-Al₂O₃101500150

This table is for illustrative purposes and does not represent actual experimental data.

Catalyst Recycling and Stability in Continuous-Flow and Batch Processes

The ability to recycle a catalyst is crucial for the economic and environmental sustainability of chemical processes. tu-dortmund.de Catalysts based on this compound, particularly those immobilized on solid supports, are well-suited for recovery and reuse. The stability of these catalysts under both batch and continuous-flow conditions is a critical factor. rsc.orgd-nb.info

In batch processes, the catalyst can be separated from the reaction mixture by filtration or centrifugation and then reused in subsequent cycles. The stability of the this compound-functionalized catalyst can be assessed by monitoring its activity and selectivity over multiple runs. frontiersin.orgscielo.org.mx

Continuous-flow processes offer several advantages, including improved heat and mass transfer, and the potential for process automation. rsc.orgresearchgate.net For supported catalysts, packed-bed reactors are commonly used in continuous-flow systems. The long-term stability of the this compound-based catalyst under continuous operation is a key performance indicator, demonstrating its robustness for industrial applications. d-nb.info The use of microreactors can further intensify the process, often leading to higher yields compared to conventional batch reactions. rsc.org

Derivatives and Analogues of Benzenenonanamine: Synthesis and Advanced Research Applications

Synthesis of Substituted Benzenenonanamine Derivatives

The synthesis of this compound derivatives can be approached by modifying three distinct regions of the molecule: the aromatic benzene (B151609) ring, the nine-carbon alkyl chain, and the terminal amine group. Each site offers a unique platform for chemical functionalization to generate a wide range of analogues.

Modification of the Benzene Ring Through Electrophilic or Nucleophilic Substitution

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. libretexts.orgmsu.edu The existing alkylamine substituent on the ring directs incoming electrophiles primarily to the ortho and para positions. The reaction begins with the generation of a strong electrophile, which then attacks the electron-rich π system of the benzene ring to form a positively charged intermediate known as an arenium ion. libretexts.org Aromaticity is subsequently restored by the loss of a proton. libretexts.org

Common electrophilic substitution reactions applicable to the this compound backbone include:

Nitration: Introducing a nitro group (-NO2) onto the ring using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com

Halogenation: Substituting a ring hydrogen with a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). savemyexams.com

Sulfonation: Attaching a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introducing an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is particularly useful for creating ketone functionalities on the aromatic ring. savemyexams.com

These reactions provide access to a variety of substituted this compound derivatives, where the new functional groups can be used for further synthetic transformations or to modulate the molecule's properties.

Table 1: Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Reaction Type Reagents Electrophile Typical Product
Nitration Conc. HNO₃, Conc. H₂SO₄ NO₂⁺ Nitrothis compound
Bromination Br₂, FeBr₃ Br⁺ Bromothis compound
Sulfonation Fuming H₂SO₄ (SO₃) SO₃ Benzenenonanaminesulfonic acid
Acylation RCOCl, AlCl₃ RCO⁺ Acylthis compound

Functionalization of the Nonyl Alkyl Chain

Direct functionalization of the saturated nine-carbon nonyl chain is chemically challenging due to the inert nature of C-H bonds in an alkane. Unlike the reactive sites on the benzene ring and the amine group, the alkyl chain lacks inherent reactivity.

Hypothetical strategies for chain functionalization often involve radical reactions, such as free-radical halogenation. This process, typically initiated by UV light, could introduce a halogen atom onto the nonyl chain, which could then be substituted by other functional groups. However, this method generally suffers from a lack of selectivity, leading to a mixture of products with the functional group at various positions along the chain. Due to these challenges, functionalization of the nonyl chain is a less common approach in the synthesis of this compound derivatives compared to modifications at the aromatic ring or the nitrogen atom.

Derivatization at the Amine Nitrogen (e.g., Amides, Quaternary Ammonium (B1175870) Salts, Carbamates)

The primary amine group is a highly versatile site for derivatization. As a nucleophile, it readily reacts with a variety of electrophilic reagents to form stable products. This reactivity is frequently exploited in analytical chemistry for the derivatization of long-chain amines to make them suitable for techniques like gas chromatography-mass spectrometry (GC-MS). h-brs.ded-nb.inforesearchgate.net The same reactions are directly applicable for preparative synthesis.

Key derivatization reactions at the amine nitrogen include:

Amide Formation: The amine reacts with acyl chlorides or acid anhydrides in an acylation reaction to form N-substituted amides. For example, reaction with trifluoroacetic anhydride (TFAA) yields a trifluoroacetylated amide, a common derivative for GC analysis. d-nb.inforesearchgate.net

Quaternary Ammonium Salt Formation: The amine undergoes exhaustive alkylation, typically with an excess of an alkyl halide like methyl iodide, to form a quaternary ammonium salt. These salts often exhibit surfactant properties.

Carbamate Formation: Reaction with chloroformates or isocyanates yields carbamates. This functional group is a key structural feature in many compounds, including polymers like polyurethanes.

Imine Formation: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is used, for example, in the functionalization of aldehyde-containing materials with long-chain amines like nonylamine. unizar.esrsc.org

Table 2: Common Derivatization Reactions at the Amine Nitrogen

Derivative Class Reagent Type Example Reagent Resulting Functional Group
Amides Acyl Halide / Anhydride Acetyl Chloride, TFAA -NH-C(O)-R
Quaternary Ammonium Salts Alkyl Halide Methyl Iodide -N⁺R₃ X⁻
Carbamates Chloroformate / Isocyanate Ethyl Chloroformate -NH-C(O)-OR
Imines Aldehyde / Ketone Benzaldehyde -N=CH-R

Structure-Activity Relationships in this compound Derivatives for Specific Chemical Functions

The concept of structure-activity relationship (SAR) is crucial for designing molecules with optimized performance for a specific function. nih.goviomcworld.comuc.pt For this compound derivatives, SAR studies help elucidate how modifications to the benzene ring, alkyl chain, or amine group influence their chemical or biological activity.

A notable application where SAR is well-documented for similar long-chain amines is in the field of corrosion inhibition. h-brs.deresearchgate.net Long-chain aliphatic amines and their derivatives are effective corrosion inhibitors for metals in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The key structural features of a this compound derivative that influence its performance as a corrosion inhibitor include:

The Long Alkyl Chain: The nine-carbon nonyl group is hydrophobic. This long chain enhances the formation of a dense, non-polar film on the metal surface, effectively repelling aqueous corrosive agents. Increasing chain length generally improves inhibitor efficiency up to a certain point.

The Amine Group: The nitrogen atom, with its lone pair of electrons, acts as the primary site for adsorption onto the metal surface, forming a coordinate bond with vacant d-orbitals of the metal atoms.

Substituents on the Benzene Ring: The electronic nature of substituents on the aromatic ring can modulate the electron density on the nitrogen atom. Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density on the nitrogen, strengthening its bond with the metal and improving inhibition efficiency. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) may decrease the basicity of the amine and potentially alter its adsorption characteristics. bamu.ac.in

By systematically altering these structural components, researchers can fine-tune the molecule to achieve maximum corrosion protection, demonstrating a clear link between chemical structure and functional performance.

Advanced Material Science Applications of this compound Derivatives

The unique combination of a rigid aromatic core, a flexible hydrophobic chain, and a reactive amine handle makes this compound derivatives attractive building blocks for advanced materials, especially polymers.

Polymer Chemistry and Monomer Synthesis Incorporating this compound Motifs

This compound can be transformed into a monomer and incorporated into a polymer backbone to impart specific properties such as hydrophobicity, thermal stability, and flexibility. The synthesis of such monomers typically involves introducing a polymerizable functional group onto the this compound structure.

One significant area of application is in the synthesis of polybenzoxazines . mdpi.com Benzoxazines are a class of high-performance phenolic resins that polymerize via a ring-opening mechanism upon heating, producing polymers with excellent thermal stability, low water absorption, and high mechanical strength. rsc.org A benzoxazine (B1645224) monomer can be synthesized via a Mannich-like condensation reaction between a primary amine, a phenol (B47542), and formaldehyde. mdpi.comresearchgate.net

In this context, this compound could serve as the primary amine component. The resulting monomer would feature the benzoxazine ring system with the nonylphenyl group attached to the nitrogen atom.

Synthetic Route to a this compound-Based Benzoxazine Monomer:

Reactants: this compound, a phenol (e.g., phenol, bisphenol A), and paraformaldehyde.

Reaction: The components are typically heated in a solvent, leading to the formation of the 1,3-oxazine ring.

Polymerization: The purified monomer is then subjected to thermal curing (typically 180-220°C), which triggers the ring-opening polymerization to form a cross-linked polybenzoxazine network.

The incorporation of the long, flexible nonyl chain from the this compound motif into the rigid polybenzoxazine network is expected to lower the brittleness of the final material, increase its toughness, and enhance its hydrophobic character, making it suitable for applications such as advanced composites, adhesives, and coatings.

Beyond benzoxazines, derivatives can be designed for other polymerization schemes. For instance, introducing a vinyl or acrylate (B77674) group to the benzene ring would create a monomer suitable for radical polymerization, leading to polymers with long, hydrophobic side chains. beilstein-journals.orgrsc.org Similarly, a di-functionalized derivative, such as a diaminothis compound, could be used as a monomer in condensation polymerizations to form polyamides or polyimides. researchgate.netrsc.org

Table 3: Potential Monomers from this compound and Corresponding Polymers

Monomer Type Polymerizable Group(s) Polymerization Method Resulting Polymer Class
Benzoxazine Monomer Oxazine Ring Thermal Ring-Opening Polybenzoxazine
Vinyl Monomer C=C double bond Radical Polymerization Poly(vinyl this compound)
Diamine Monomer Two -NH₂ groups Condensation Polyamide / Polyimide

Supramolecular Chemistry and Self-Assembly of this compound-Based Architectures

This compound, as an amphiphilic molecule featuring a hydrophilic aniline (B41778) headgroup and a hydrophobic nine-carbon alkyl tail, is a prime candidate for participation in supramolecular chemistry and self-assembly. These processes are governed by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which dictate the organization of molecules into ordered, functional superstructures. youtube.com While specific research on the self-assembly of this compound is not extensively documented, its structural motifs are present in well-studied systems, allowing for an informed discussion of its potential behavior.

The fundamental driving force for the self-assembly of molecules like this compound in polar solvents is the hydrophobic effect. The long nonyl chain avoids contact with water, leading to aggregation, while the aniline headgroup can interact with the solvent and with other headgroups via hydrogen bonding (N-H···N or N-H···O). This amphiphilicity can lead to the formation of various architectures, including micelles, vesicles, or nanotubes.

A key area where this compound-like structures are pivotal is in the formation of lyotropic liquid crystals. Research on 1,3,5-benzenetricarboxamides (BTAs) functionalized with n-alkylaniline sidechains demonstrates how these units can drive the formation of complex, ordered phases. researchgate.net In these systems, a central aromatic core is decorated with sidechains that include the n-alkylaniline moiety. The self-assembly is primarily driven by hydrogen bonding between the amide groups, which forms helical, rod-like structures, while the n-alkylaniline chains mediate the packing of these rods into hexagonal columnar liquid crystal phases. researchgate.netresearchgate.net The length of the alkyl chain plays a critical role in modulating these interactions and the stability of the resulting assemblies.

Furthermore, the aniline group can be used as a structural unit in the self-assembly of more complex functional materials. For instance, aniline and its derivatives can be polymerized into nanostructures like nanotubes and nanospheres through self-assembly processes guided by dopants or templates. rsc.orgmdpi.com In one method, citric acid acts as a dopant and a structure-directing agent, forming micelles with aniline monomers that then polymerize into uniform nanotubes. mdpi.com This highlights the potential for this compound to act as a monomer in the template-guided synthesis of functional polymer nanostructures.

The table below summarizes findings on a related system of 1,3,5-benzenetricarboxamides with n-alkylaniline side chains, illustrating the influence of molecular structure on supramolecular behavior.

Compound ClassSidechain StructureSelf-Assembly BehaviorResulting ArchitectureRef
1,3,5-Benzenetricarboxamides (BTAs)N-alkylanilineForms aggregates via hydrogen bonding and π-π stacking.Lyotropic Liquid Crystals (LLCs) researchgate.net
BTAs with varying chain lengthn-alkylaniline (C4-C14)Chain length affects stability and order of the assembled phase.Hexagonal columnar liquid crystals researchgate.netresearchgate.net
Aniline MonomersAnilineSelf-assembly into micelles with a dopant.Polyaniline nanotubes after polymerization mdpi.com

Niche Applications in Fine Chemical Synthesis and Emerging Industrial Processes

This compound and its class of N-alkylanilines serve as versatile building blocks and intermediates in fine chemical synthesis, particularly for the construction of complex heterocyclic compounds that are core motifs in pharmaceuticals, agrochemicals, and functional materials. rsc.orgrsc.org The development of modern synthetic methods has enabled the efficient use of these simple amines in sophisticated chemical transformations.

A significant application of N-alkylanilines is in transition metal-catalyzed C-H activation and annulation reactions. For example, palladium-catalyzed oxidative C-H activation allows for the reaction of N-alkylanilines with bromoalkynes to construct functionalized 3-bromoindoles. rsc.orgresearchgate.net This protocol is valued for its high atom economy and excellent regioselectivity, providing a direct route to valuable indole (B1671886) derivatives. rsc.org Similarly, iron-catalyzed oxidative tandem reactions of N-alkylanilines have been developed for the synthesis of dihydroquinazolines, another important heterocyclic scaffold. mdpi.com

Recent advances also focus on more environmentally benign synthetic routes. Iron-catalyzed C-H amination of arenes has been developed to produce N-alkylanilines directly, avoiding multi-step procedures that are often required. chemistryviews.orgacs.org Another strategy involves the direct reductive cross-coupling of nitroarenes with various partners to form N-alkylanilines, which bypasses the need to pre-form and protect the arylamine, thus improving step economy. rsc.org These methods highlight a trend towards more sustainable and efficient manufacturing processes.

Furthermore, N-alkylanilines are key starting materials for the synthesis of other heterocyclic systems. Copper-catalyzed reactions between N-alkylanilines and N-sulfonylaziridines, for instance, yield functionalized imidazolidines through a process involving nucleophilic ring-opening and C-H functionalization. organic-chemistry.org The versatility of N-alkylanilines as synthons is a recurring theme, enabling access to a wide range of complex molecular architectures. rsc.org While large-scale industrial processes specifically utilizing this compound are not widely reported, its utility as an intermediate for high-value products in the pharmaceutical and specialty chemical sectors underscores its industrial relevance. europa.euminafin.com

The following table summarizes selected synthetic applications of N-alkylanilines in the synthesis of fine chemicals.

Reactant ClassReaction TypeCatalyst/ReagentProduct ClassRef
N-AlkylanilinesOxidative C-H AnnulationPalladium (Pd) catalystFunctionalized 3-Bromoindoles rsc.orgresearchgate.net
N-AlkylanilinesOxidative Tandem SynthesisIron (Fe) catalystDihydroquinazolines mdpi.com
ArenesC-H AminationIron (Fe) catalystN-Methylanilines chemistryviews.orgacs.org
NitroarenesReductive Cross-CouplingVarious (e.g., Ni, Zn)N-Alkylanilines rsc.orgrsc.org
N-AlkylanilinesReaction with AziridinesCopper (Cu) catalystFunctionalized Imidazolidines organic-chemistry.org

Future Research Directions and Emerging Paradigms in Benzenenonanamine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of long-chain amines often involves multi-step processes with significant waste generation. A primary focus of future research will be the development of greener and more efficient synthetic pathways to benzenenonanamine. This includes the adoption of principles of atom economy, where the majority of atoms from the reactants are incorporated into the final product.

Key strategies will likely involve the catalytic hydroaminomethylation of long-chain alkenes, a process that combines hydroformylation and reductive amination in a single pot. paperpublications.orgnih.gov This approach offers a direct and atom-economical route to primary amines. Another promising avenue is the use of biomass-derived feedstocks, such as fatty acids, which can be converted to long-chain amines through reductive amination, offering a renewable alternative to petrochemical sources. researchgate.neta-z.luarxiv.org

Biocatalysis is also set to play a crucial role in the sustainable synthesis of this compound. acs.orgpurdue.edu The use of enzymes, such as transaminases, can enable highly selective amination reactions under mild conditions, reducing the need for harsh reagents and protecting groups. paperpublications.org The development of robust and recyclable catalysts, including those based on earth-abundant metals, will be critical to the economic viability of these green synthetic routes. beilstein-journals.org

Table 1: Comparison of Synthetic Routes for Long-Chain Amines

Synthetic RouteAdvantagesDisadvantagesKey Research Focus
Traditional Synthesis (e.g., from alkyl halides) Well-established chemistryLow atom economy, use of hazardous reagentsDevelopment of greener leaving groups
Hydroaminomethylation High atom economy, one-pot reactionRequires high pressures and temperatures, potential for side productsDevelopment of more selective and active catalysts
Reductive Amination of Fatty Acids Utilizes renewable feedstocksCan require harsh reducing agentsDevelopment of milder and more selective reduction methods
Biocatalysis High selectivity, mild reaction conditionsEnzyme stability and cost can be a challengeEnzyme engineering for improved stability and broader substrate scope

Exploration of Novel Catalytic Functions and Synergistic Catalytic Systems

Beyond its synthesis, this compound and its derivatives hold potential as ligands or catalysts in their own right. The presence of both a phenyl group and a long alkyl chain with a terminal amine offers unique steric and electronic properties that could be exploited in catalysis. Future research will likely explore the use of N-aryl long-chain alkylamines as ligands in transition metal catalysis, potentially influencing the selectivity and activity of reactions such as cross-coupling and amination. acs.orgacs.org

A particularly exciting frontier is the development of synergistic catalytic systems where this compound or a related catalyst works in concert with another catalyst to achieve transformations not possible with either catalyst alone. acs.orgbeilstein-journals.orgrsc.orgnih.gov This could involve the combination of an aminocatalyst with a metal catalyst or a photocatalyst to enable novel reaction pathways. For instance, the amine functionality could act as an organocatalyst to activate a substrate, while a metal catalyst facilitates a subsequent bond-forming step. nih.gov

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Transient Intermediate Detection

A deeper understanding of the reaction mechanisms involved in the synthesis and application of this compound is crucial for process optimization and the discovery of new reactivity. Advanced spectroscopic techniques will be instrumental in achieving this. In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a reaction, allowing for detailed kinetic analysis. researchgate.netresearchgate.netacs.org For example, in situ FTIR could be used to monitor the hydroformylation step in the synthesis of this compound from styrene (B11656) derivatives. acs.orgresearchgate.net

Nuclear magnetic resonance (NMR) spectroscopy will continue to be a powerful tool for structural elucidation and mechanistic studies. nih.govacs.orgacs.orgresearchgate.net Techniques such as Chemical Exchange Saturation Transfer (CEST) NMR show promise for detecting and characterizing low-concentration, transient intermediates that are invisible to conventional NMR methods. acs.org Furthermore, mass spectrometry techniques, particularly when coupled with rapid sampling methods, can provide detailed information on reaction kinetics and help to identify reaction byproducts. purdue.eduh-brs.decreative-proteomics.comacs.org The development of specialized probes and methodologies tailored to the analysis of long-chain amines will be a key area of research.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design and Optimization

The vast chemical space and the complexity of reaction optimization make the development of new chemical entities and processes a time-consuming and resource-intensive endeavor. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this landscape by enabling predictive chemical design and optimization. paperpublications.orgarxiv.orgarxiv.orgacs.orgrsc.org

For this compound, ML models can be trained on existing data to predict its physicochemical properties, as well as its performance in various applications. researchgate.neta-z.luarxiv.orgacs.orgmit.edu This can accelerate the design of new this compound derivatives with tailored properties. In the realm of synthesis, AI algorithms can be used to predict the optimal reaction conditions to maximize yield and minimize waste, significantly reducing the number of experiments required. arxiv.orgarxiv.org Furthermore, AI can be employed in the de novo design of novel catalysts for the synthesis of this compound, potentially leading to breakthroughs in efficiency and sustainability. paperpublications.orgarxiv.orgacs.orgrsc.org

Table 2: Applications of AI and Machine Learning in this compound Chemistry

Application AreaAI/ML TechniquePotential Impact
Property Prediction Quantitative Structure-Property Relationship (QSPR) models, Graph Neural NetworksRapid screening of virtual compounds to identify candidates with desired properties.
Synthesis Optimization Bayesian Optimization, Reinforcement LearningAutomated discovery of optimal reaction conditions (temperature, pressure, catalyst loading).
Catalyst Design Generative Models, Evolutionary AlgorithmsIn silico design of novel catalysts with enhanced activity and selectivity.
Retrosynthesis Neural Networks, Monte Carlo Tree SearchAutomated planning of synthetic routes to this compound and its derivatives.

Design of Smart Materials and Responsive Systems Incorporating this compound Motifs

The unique molecular architecture of this compound, featuring a hydrophobic phenyl and alkyl tail and a hydrophilic amine head, makes it an attractive building block for the design of "smart" materials that can respond to external stimuli. The amine group can participate in hydrogen bonding and can be protonated or deprotonated in response to changes in pH, leading to changes in the material's properties. ualberta.ca

Future research will likely focus on incorporating this compound moieties into polymers to create stimuli-responsive materials. ualberta.caacs.orgmdpi.comkent.ac.uk For example, polymers containing this compound could exhibit tunable solubility in water based on pH or temperature, with potential applications in drug delivery and separations. Another exciting area is the development of self-healing materials. acs.orgaip.orgwiley-vch.deillinois.eduresearchgate.net The long alkyl chains of this compound can promote intermolecular interactions and chain entanglement, while the amine groups can form reversible cross-links, allowing the material to repair itself after damage. acs.orgaip.org The combination of the phenyl group for aromatic stacking interactions and the long alkyl chain for van der Waals forces could lead to materials with unique and programmable self-assembly and healing properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.